![molecular formula C17H20N4O2 B2509342 N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946202-71-7](/img/structure/B2509342.png)
N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research on substituted pyridines, such as N-(tert-butyl)pyridine-2-carboxamide, has shown how these compounds can be deprotonated and then trapped with various electrophiles to yield disubstituted pyridines with useful carboxylic acid- or amino-derived functions at specific positions. This process illustrates the compound's role in the synthesis of complex organic molecules (Bonnet et al., 2001).
Materials Science and Polymer Chemistry
In the field of materials science, derivatives of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been utilized in the synthesis of aromatic polyamides and polyimides. These polymers, characterized by their inherent viscosities, solubility in organic solvents, and ability to form transparent, tough films, have applications in various high-performance materials due to their excellent thermal stability (Yang et al., 1999).
Medicinal Chemistry and Drug Design
In medicinal chemistry, functionalized amino acid derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate the potential for designing new anticancer agents, highlighting the compound's role in the development of novel therapeutic strategies (Kumar et al., 2009).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of this compound have been explored for their role in catalytic systems. These systems facilitate the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions, demonstrating the compound's utility in developing sustainable chemical processes (Zhang et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis (Mtb) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates growth and survival . Mtb is the causative agent of tuberculosis (TB), one of the leading causes of death worldwide .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of PKB, resulting in the inhibition of the kinase’s activity . This interaction disrupts the PI3K signaling pathway, affecting cell proliferation and survival . In the case of Mtb, the compound exhibits in vitro activity, inhibiting the growth of the bacteria .
Biochemical Pathways
The affected biochemical pathways include the PI3K-PKB signaling pathway and the cellular processes of Mtb . Inhibition of PKB disrupts the PI3K signaling pathway, affecting several downstream processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that the compound has aClogP value less than 4 and a molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival through the disruption of the PI3K-PKB signaling pathway . Additionally, it exhibits antitubercular activity , inhibiting the growth of Mtb .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Orientations Futures
The future directions for “N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” could involve further exploration of its pharmacological effects and potential applications. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, to which this compound belongs, have significant biological applications .
Cellular Effects
Related pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been shown to have potent activity against various cell lines . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent activity against various cell lines over time .
Metabolic Pathways
Related compounds are known to be involved in various metabolic pathways .
Propriétés
IUPAC Name |
N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNXQNNQAOCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
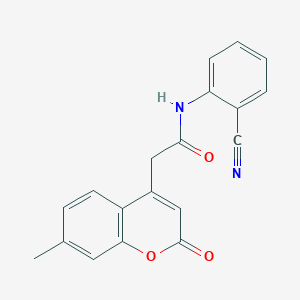
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
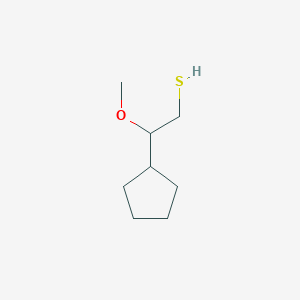
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
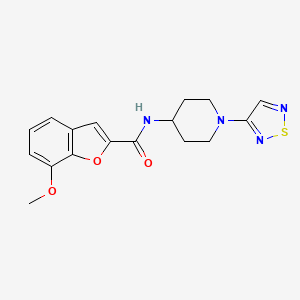
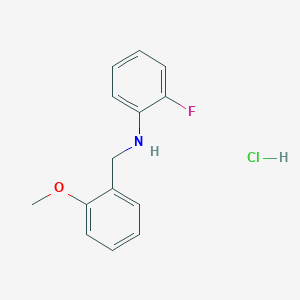

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)
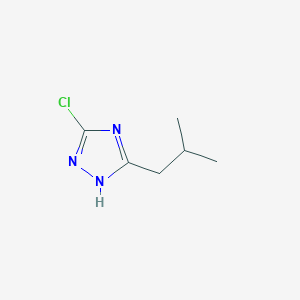

![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)
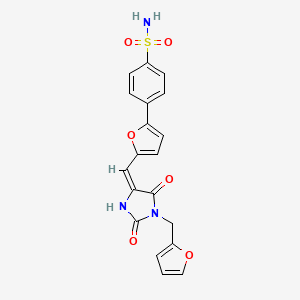
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)
